molecular formula C12H19NOS B1661177 2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole CAS No. 88572-07-0

2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole

Cat. No.: B1661177
CAS No.: 88572-07-0
M. Wt: 225.35 g/mol
InChI Key: FNRAFLQGZOWCQJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a tetrahydro-2-propyl-2H-pyran-4-yl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with tetrahydro-2-propyl-2H-pyran-4-yl derivatives. One common method includes the use of thiazole-4-carboxylic acid derivatives, which are reacted with tetrahydro-2-propyl-2H-pyran-4-yl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-propyloxan-4-yl)-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Properties

CAS No.

88572-07-0

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

2-methyl-4-(2-propyloxan-4-yl)-1,3-thiazole

InChI

InChI=1S/C12H19NOS/c1-3-4-11-7-10(5-6-14-11)12-8-15-9(2)13-12/h8,10-11H,3-7H2,1-2H3

InChI Key

FNRAFLQGZOWCQJ-UHFFFAOYSA-N

SMILES

CCCC1CC(CCO1)C2=CSC(=N2)C

Canonical SMILES

CCCC1CC(CCO1)C2=CSC(=N2)C

Origin of Product

United States

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